1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-26(2)17-32-22-16-20(14-15-21(22)29(3)24(26)30)27-25(31)28-23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,23H,17H2,1-3H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVWCBUQWSXBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea typically involves multiple steps, starting with the preparation of the benzhydryl and tetrahydrobenzo[b][1,4]oxazepin-8-yl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group may interact with hydrophobic pockets in proteins, while the tetrahydrobenzo[b][1,4]oxazepin-8-yl moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Due to the absence of direct pharmacological or physicochemical data for the target compound, this comparison focuses on structural analogs and their reported properties.
Core Heterocycle Comparison
The benzoxazepin core distinguishes the target compound from other nitrogen-oxygen heterocycles:
- Benzodiazepines : Unlike classical benzodiazepines (e.g., diazepam), which lack an oxygen atom in the seven-membered ring, the benzoxazepin system may exhibit altered electronic properties and metabolic stability.
- Imidazopyridines: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) () feature fused imidazole and pyridine rings. The imidazopyridine system’s electron-deficient nature contrasts with the benzoxazepin’s mixed aromatic-oxygenated structure, which could influence solubility and reactivity .
Functional Group Analysis
- Urea vs.
- Substituent Effects : The diphenylmethyl group in the target compound introduces significant steric hindrance, which could limit membrane permeability compared to the smaller phenethyl group in 1l .
Spectral and Physicochemical Data
While spectral data for the target compound are unavailable, 1l () provides a benchmark for imidazopyridine derivatives:
- 1H/13C NMR: 1l exhibits distinct shifts for nitrophenyl (δ ~8.2 ppm) and cyano groups (δ ~120 ppm in 13C), which are absent in the benzoxazepin-based target.
- Melting Point : The high melting point of 1l (243–245°C) suggests strong intermolecular interactions, a trait that may differ in the target compound due to its urea and diphenylmethyl groups.
Q & A
Q. What are the key synthetic pathways for synthesizing this benzoxazepine-urea hybrid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the benzoxazepine core followed by urea linkage formation. Key steps include:
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | o-Aminophenol, 3,3,5-trimethylcyclohexanone, HCl/EtOH, reflux (8 h) | 65–70 | |
| Urea Formation | Diphenylmethyl isocyanate, DMF, 70°C (18 h) | 55–60 |
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Analyze the urea NH protons (δ 8.2–8.5 ppm) and benzoxazepine carbonyl (C=O, δ 170–175 ppm) .
- HRMS : Confirm molecular weight (calc. for C30H31N3O3: 505.2365) with <2 ppm error .
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
Critical Note : Monitor for hydrolytic degradation of the urea group by comparing stability under acidic (pH 3) vs. neutral conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this benzoxazepine-urea hybrid?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in:
- Benzoxazepine substituents (e.g., replacing 3,3,5-trimethyl with ethyl or propyl groups) .
- Urea linker (e.g., diphenylmethyl vs. furylmethyl substituents) .
- Biological Assays : Test against kinase panels (e.g., PI3K/mTOR) to identify target selectivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to ATP-binding pockets .
Q. Table 2: Example SAR Data
| Analog | Modification | IC50 (nM, PI3Kα) | Reference |
|---|---|---|---|
| Parent Compound | None | 12.3 ± 1.5 | |
| Analog A | 3-Ethyl benzoxazepine | 8.7 ± 0.9 | |
| Analog B | Urea replaced with thiourea | >1000 |
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different in vitro assays?
Methodological Answer:
- Assay Validation :
- Data Analysis :
Case Study : A discrepancy in PI3K inhibition (IC50 = 12 nM vs. 85 nM) was traced to DMSO concentration differences (1% vs. 0.5%), highlighting the need for standardized solvent controls .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Experimental Re-evaluation :
- Theoretical Modeling : Calculate logP (e.g., XLogP3) to predict partitioning behavior; discrepancies >1 log unit suggest experimental error or polymorphic forms .
Example : Reported solubility in DMSO ranged from 25 mM to 50 mM. Retesting under anhydrous conditions confirmed 45 mM, attributing prior variability to hygroscopic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
